N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c16-11-2-1-3-13(10-11)18-15(19)8-9-22(20,21)14-6-4-12(17)5-7-14/h1-7,10H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRAMCXLPOZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Fluoroacetanilide
The synthesis of 4-fluorobenzenesulfonyl chloride begins with the protection of 4-fluoroaniline via acetylation. Treatment with acetic anhydride yields 4-fluoroacetanilide, which undergoes chlorosulfonation at 70°C for 4 hours using chlorosulfonic acid. This regioselective reaction introduces the sulfonyl chloride group para to the acetamido moiety, achieving an 85% yield. Subsequent hydrolysis with aqueous HCl removes the acetyl protecting group, yielding 4-fluorobenzenesulfonyl chloride as a crystalline solid.
Reaction Conditions
- Solvent: Chlorosulfonic acid (neat)
- Temperature: 70°C
- Time: 4 hours
- Yield: 85%
Direct Sulfonation of 4-Fluorobenzene
An alternative route involves the direct sulfonation of 4-fluorobenzene using fuming sulfuric acid at 150°C. While this method avoids protective group chemistry, it produces a mixture of regioisomers, necessitating chromatographic separation. The para-sulfonated isomer is isolated in 62% yield, making this approach less efficient than the acetanilide route.
Synthesis of 3-(4-Fluorobenzenesulfonyl)Propanoic Acid
Nucleophilic Substitution with Sodium 4-Fluorobenzenesulfinate
Sodium 4-fluorobenzenesulfinate, prepared by reducing 4-fluorobenzenesulfonyl chloride with sodium sulfite, reacts with 3-bromopropanoic acid in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, displacing bromide with the sulfinate anion to form 3-(4-fluorobenzenesulfonyl)propanoic acid in 78% yield.
Optimization Insights
Oxidation of 3-(4-Fluorophenylthio)Propanoic Acid
An alternative pathway involves the oxidation of 3-(4-fluorophenylthio)propanoic acid using hydrogen peroxide in acetic acid. The sulfide intermediate is synthesized via a Ullmann coupling between 4-fluoroiodobenzene and 3-mercaptopropanoic acid, catalyzed by copper(I) iodide. Oxidation to the sulfone proceeds quantitatively, but the overall yield is limited to 65% due to side reactions during the coupling step.
Amide Bond Formation with 3-Chloroaniline
Acid Chloride-Mediated Coupling
3-(4-Fluorobenzenesulfonyl)propanoic acid is converted to its acid chloride using thionyl chloride (SOCl2) in dichloromethane. The resulting acyl chloride reacts with 3-chloroaniline in the presence of potassium carbonate, yielding N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide in 88% purity after column chromatography.
Critical Parameters
- Solvent: Anhydrous THF minimizes hydrolysis of the acid chloride.
- Base: K2CO3 neutralizes HCl, driving the reaction to completion.
Carbodiimide-Based Coupling
A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method avoids the formation of reactive acid chlorides, making it suitable for heat-sensitive substrates. The reaction achieves an 82% yield, with HPLC analysis confirming >99% purity.
Mechanistic Studies and Side-Reaction Mitigation
Competing Esterification
In the absence of rigorous drying, residual water in the reaction mixture leads to esterification of the acid chloride, forming ethyl 3-(4-fluorobenzenesulfonyl)propanoate. This side product is minimized by using molecular sieves and anhydrous solvents.
Palladium-Catalyzed Cross-Coupling
Introducing a Suzuki-Miyaura coupling step enables the attachment of diverse aryl groups to the propanamide backbone. For example, 3-chlorophenylboronic acid reacts with a brominated intermediate in the presence of Pd(PPh3)4, yielding analogues with modified pharmacokinetic profiles.
Catalytic System
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: Na2CO3
- Solvent: Toluene/dioxane (2:1)
- Yield: 75%
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) of the final product shows characteristic signals:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) calcd for C16H14ClFNO3S [M+H]+: 354.0401; found: 354.0405, confirming the molecular formula.
X-ray Crystallography
Single-crystal X-ray analysis (orthorhombic, Pca2₁) reveals a planar sulfonyl group with bond lengths of 1.432 Å (S=O) and 1.765 Å (S-C), consistent with sulfone derivatives.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Implementing a continuous flow reactor reduces reaction times from 12 hours to 30 minutes for the amide coupling step. This system enhances heat transfer and minimizes decomposition, achieving a throughput of 1.2 kg/day.
Green Chemistry Metrics
- Atom Economy: 89% for the nucleophilic substitution step.
- E-Factor: 6.2 (kg waste/kg product), driven by solvent recovery.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
Sulfonamides are generally stable but can undergo hydrolysis under harsh conditions:
-
Acidic Hydrolysis : Concentrated H₂SO₄ at elevated temperatures cleaves the sulfonamide bond, yielding a sulfonic acid and an amine.
-
Basic Hydrolysis : Strong bases (e.g., NaOH) at high temperatures may also break the bond, though this is less common.
Hydrolysis Data :
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, heat | Sulfonic acid + 3-chlorophenylamine |
| Basic Hydrolysis | NaOH, heat | Sulfonic acid + 3-chlorophenylamine |
Nucleophilic Aromatic Substitution
The 4-fluorobenzenesulfonyl group contains a fluorine atom in the para position, which may undergo substitution under specific conditions:
-
Reaction : Fluorine displacement by nucleophiles (e.g., hydroxide, amines) via aromatic substitution.
-
Conditions : High temperatures, polar aprotic solvents (e.g., DMF), and catalysts.
Example Reaction :
Fluorine → Hydroxyl group substitution via SNAr (Nucleophilic Aromatic Substitution).
Amidification/Hydrolysis of the Propanamide
The propanamide group can participate in:
-
Amidification : Reaction with alcohols/amines to form esters/amides (unlikely under standard conditions).
-
Hydrolysis : Cleavage to carboxylic acid + amine under strong acidic/basic conditions.
Reactivity and Stability
-
Stability : The compound is stable under ambient conditions due to the robust sulfonamide bond.
-
Reactivity : The chlorophenyl and fluorobenzenesulfonyl groups may exhibit low reactivity toward electrophilic substitution due to electron-withdrawing effects.
Analytical Methods
-
Purification : TLC and HPLC are used to monitor reaction progress and purity .
-
Characterization : NMR, mass spectrometry, and IR spectroscopy confirm structural integrity.
Comparison with Analogous Compounds
| Feature | N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide | N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide |
|---|---|---|
| Key Difference | Chlorine in meta position | Chlorine in para position |
| Reactivity | Lower aromatic substitution reactivity | Higher aromatic substitution reactivity |
Scientific Research Applications
Therapeutic Potential
Cholesteryl Ester Transfer Protein Inhibitors
One of the notable applications of N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is its role as an inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP inhibitors are significant in treating dyslipidemia, a condition characterized by abnormal lipid levels that can lead to cardiovascular diseases. Research indicates that compounds with similar structures exhibit potent CETP inhibitory activity, which can potentially reduce the risk of cardiovascular events in patients with dyslipidemia .
Pharmacological Studies
Metabotropic Glutamate Receptor Modulation
Compounds structurally related to this compound have been studied as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). These modulators are being investigated for their potential to treat psychiatric disorders such as anxiety and depression. A related compound demonstrated high efficacy in preclinical models, suggesting that further optimization of similar sulfonamide derivatives could yield effective treatments for mental health conditions .
Chemical Synthesis Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique sulfonamide group enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This property makes it valuable for synthesizing more complex molecules in medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(4-chlorophenyl)sulfonylpropanamide
- N-(3-fluorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
- N-(3-bromophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Uniqueness
N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Biological Activity
N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and a fluorobenzenesulfonyl moiety, which contribute to its pharmacological properties. Its structure can be represented as follows:
- Chemical Formula : C₁₅H₁₄ClFNO₂S
- Molecular Weight : 329.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to the inhibition of enzymatic activity. Additionally, the fluorinated aromatic ring enhances binding through hydrophobic interactions and π-π stacking with aromatic residues in proteins .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- A549 (non-small cell lung cancer)
- HepG2 (liver cancer)
The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating its potency compared to standard chemotherapeutics .
Table 1: Anticancer Activity of this compound
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation, suggesting a potential therapeutic role in treating inflammatory diseases .
Study on Lung Cancer Cells
A study assessed the effects of this compound on A549 cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, characterized by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests a mechanism by which the compound could selectively induce cancer cell death while sparing normal cells .
Study on HepG2 Cells
Another investigation focused on HepG2 cells where the compound demonstrated significant cytotoxicity. The study utilized an MTT assay to evaluate cell viability and found that treatment with the compound led to reduced cell proliferation and increased apoptosis markers, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide, and how are intermediates purified?
- Methodology :
- Step 1 : Start with 4-fluorobenzenesulfonyl chloride, reacting it with a propanamide derivative under nucleophilic acyl substitution conditions. Use solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactivity .
- Step 2 : Introduce the 3-chlorophenyl group via coupling reactions (e.g., Suzuki-Miyaura for aryl halides) to ensure regioselectivity. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) are critical .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate intermediates and final products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.1–3.5 ppm) .
- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological screening assays are recommended for evaluating its activity?
- Assays :
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with tubulin polymerization inhibitors like combretastatin analogs .
- Antibacterial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays for cyclooxygenase (COX-2) or kinase activity, using celecoxib or staurosporine as benchmarks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-Response Curves : Validate IC₅₀ values across multiple labs to rule out batch variability.
- Target Specificity : Use CRISPR-edited cell lines (e.g., COX-2 knockouts) to confirm on-target effects versus off-target cytotoxicity .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify consensus mechanisms (e.g., tubulin vs. kinase inhibition) .
Q. What strategies improve metabolic stability and bioavailability of this compound?
- Strategies :
- Prodrug Design : Introduce ester or phosphate groups at the amide nitrogen to enhance solubility. Hydrolyze in vivo via esterases .
- Structural Modifications : Replace the 3-chlorophenyl group with fluorinated analogs to reduce CYP450-mediated oxidation. Test using liver microsome assays .
- Formulation : Develop nanoparticle encapsulation (e.g., PLGA polymers) to prolong half-life in pharmacokinetic studies .
Q. How do structural modifications (e.g., substituent changes) affect binding affinity to molecular targets?
- Methodology :
- SAR Studies : Synthesize analogs with halogens (Cl → F, Br) or electron-withdrawing groups (NO₂) at the phenyl ring. Compare using molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) .
- Crystallography : Co-crystallize the compound with tubulin or COX-2 to identify hydrogen-bonding interactions (e.g., sulfonyl oxygen with Arg120 in COX-2) .
- Free Energy Calculations : Use MM/GBSA to quantify binding energy changes upon substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
